An In-depth Technical Guide to the Mechanism of Action of MK-8033 Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of MK-8033 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8033 is a potent, orally active, and ATP-competitive small-molecule inhibitor with a primary mechanism of action centered on the dual inhibition of the c-Met and Ron receptor tyrosine kinases.[1][2] Contrary to some initial postulations, MK-8033 does not exhibit activity as a P2X7 antagonist. Its therapeutic potential has been investigated in the context of oncology, where aberrant c-Met and Ron signaling are known drivers of tumor formation, progression, and metastasis.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of MK-8033, detailing its binding affinity, cellular effects, and the downstream signaling pathways it modulates. The guide includes a compilation of key quantitative data, descriptions of experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.
Core Mechanism of Action: Dual Inhibition of c-Met and Ron Kinases
MK-8033 functions as a specific dual inhibitor of c-Met (also known as hepatocyte growth factor receptor) and Ron (Recepteur d'origine Nantaise), two closely related receptor tyrosine kinases.[1][5] It exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of these receptors.[2] A distinguishing feature of MK-8033 is its preferential affinity for the activated (phosphorylated) conformation of the c-Met kinase.[3][5] This specificity allows for potent inhibition of both wild-type and various oncogenic mutant forms of c-Met.[6]
Binding Affinity and Potency
MK-8033 demonstrates high potency against its primary targets in various in vitro assays. The compound binds with a high affinity to the phosphorylated c-Met kinase domain.[6]
| Parameter | Target | Value | Assay | Reference |
| IC50 | Wild-type c-Met | 1 nM | In Vitro Kinase Assay | [2][7] |
| IC50 | Ron | 7 nM | In Vitro Kinase Assay | [2][7] |
| Kd | Phosphorylated c-Met | 3.2 nM | BIAcore-based direct binding assay | [6][8] |
| Kd | Unphosphorylated c-Met | 10.4 nM | BIAcore-based direct binding assay | [6][8] |
| IC50 | c-Met (Y1230C mutant) | 1.0 nM | In Vitro Kinase Assay | [8] |
| IC50 | c-Met (Y1230H mutant) | 0.6 nM | In Vitro Kinase Assay | [8] |
| IC50 | c-Met (Y1235D mutant) | 0.6 nM | In Vitro Kinase Assay | [8] |
| IC50 | c-Met (N1100Y mutant) | 2.0 nM | In Vitro Kinase Assay | [6] |
| IC50 | c-Met (M1250T mutant) | 1.2 nM | In Vitro Kinase Assay | [8] |
Kinase Selectivity Profile
A kinase selectivity screen of 221 kinases revealed that at a concentration of 1 µmol/L, MK-8033 predominantly inhibits c-Met and Ron (MST1R) by more than 90%.[8] Four other kinases (Fes, FGFR3, Flt4, and Mer) were inhibited by 60-70%.[8] Titration experiments confirmed that MK-8033 is over 100-fold more selective for c-Met and Ron compared to the other kinases tested.[8]
Downstream Signaling Pathway Modulation
The binding of hepatocyte growth factor (HGF) to c-Met, or macrophage-stimulating protein (MSP) to Ron, induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers the recruitment of downstream signaling molecules and the subsequent activation of several pro-oncogenic pathways. MK-8033, by inhibiting this initial phosphorylation event, effectively blocks these downstream cascades.
Key signaling pathways inhibited by MK-8033 include:
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The PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth.
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The MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival.
Preclinical studies have demonstrated that MK-8033 effectively inhibits the phosphorylation of both AKT and ERK1/2 in cancer cell lines with activated c-Met signaling.[3]
Preclinical and Clinical Findings
In Vitro Cellular Activity
MK-8033 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with c-Met amplification or dependency.
| Cell Line | Cancer Type | IC50 (Proliferation) | Key Finding | Reference |
| GTL-16 | Gastric Carcinoma | 582 ± 30 nM | Potent inhibition of proliferation and c-Met phosphorylation. | [6] |
| HCT116 | Colorectal Carcinoma | > 10,000 nM | No inhibition in cells lacking basal c-Met activation. | [6] |
| EBC-1 | Non-Small Cell Lung Cancer | Not specified | Radiosensitization in high c-Met expressing cells. | [6] |
| H1993 | Non-Small Cell Lung Cancer | Not specified | Radiosensitization in high c-Met expressing cells. | [6] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Inhibition of HGF-induced phosphorylation of c-Met, AKT, and ERK1/2. | [3] |
In Vivo Efficacy in Xenograft Models
In vivo studies using a GTL-16 gastric cancer xenograft model in mice demonstrated a dose-dependent anti-tumor efficacy of MK-8033.
| Dose (Oral, Twice Daily) | Tumor Growth Inhibition (%) | Reference |
| 3 mg/kg | 22% | [5][6] |
| 10 mg/kg | 18% | [5][6] |
| 30 mg/kg | 57% | [5][6] |
| 100 mg/kg | 86% | [5][6] |
Treatment with MK-8033 at 100 mg/kg resulted in essentially complete inhibition of c-Met phosphorylation in the tumors.[6]
Phase I Clinical Trial (NCT00559182)
A first-in-human Phase I dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of MK-8033 in patients with advanced solid tumors.[3][9]
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Dose-Limiting Toxicities (DLTs): Included fatigue, nausea, vomiting, transaminitis, and hypokalemia.[3][4]
-
Clinical Activity: Limited clinical activity was observed, with one patient achieving a partial response and eight patients having stable disease.[3][4]
-
Development Status: Further clinical development of MK-8033 was discontinued (B1498344) by the sponsoring company.[3][4]
Experimental Protocols
In Vitro Kinase Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-8033 against c-Met and Ron kinases.
-
Methodology: A typical protocol involves the use of recombinant kinase domains of c-Met or Ron. The kinase reaction is initiated in the presence of a specific substrate (e.g., a peptide or protein) and ATP. The assay is performed with varying concentrations of MK-8033. The amount of phosphorylated substrate is quantified, often using methods like ELISA, TR-FRET, or radiometric assays. The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MK-8033 | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe MK-8033 | Chemical Probes Portal [chemicalprobes.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
